
1-(1,1-Difluoroprop-1-en-2-yl)-4-(2-methylpropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Difluoroprop-1-en-2-yl)-4-(2-methylpropyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a benzene ring substituted with a difluoropropenyl group and a methylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Difluoroprop-1-en-2-yl)-4-(2-methylpropyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene, 1,1-difluoropropene, and 2-methylpropyl halide.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent unwanted side reactions. A catalyst such as aluminum chloride (AlCl3) may be used to facilitate the Friedel-Crafts alkylation reaction.
Procedure: The benzene is first alkylated with 2-methylpropyl halide in the presence of the catalyst to form 4-(2-methylpropyl)benzene. This intermediate is then reacted with 1,1-difluoropropene under similar conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and yield. The use of automated reactors and precise control of reaction parameters would be essential for consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,1-Difluoroprop-1-en-2-yl)-4-(2-methylpropyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the difluoropropenyl group to a difluoropropyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is further substituted with other functional groups using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: Halogens, nitrating agents, Lewis acids (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Difluoropropyl derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological systems, potentially as a ligand or inhibitor.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(1,1-Difluoroprop-1-en-2-yl)-4-(2-methylpropyl)benzene would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The difluoropropenyl group could play a crucial role in its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1,1-Difluoroethyl)-4-(2-methylpropyl)benzene
- 1-(1,1-Difluoroprop-1-en-2-yl)-4-ethylbenzene
- 1-(1,1-Difluoroprop-1-en-2-yl)-4-(2-methylbutyl)benzene
Uniqueness
1-(1,1-Difluoroprop-1-en-2-yl)-4-(2-methylpropyl)benzene is unique due to the presence of both a difluoropropenyl group and a methylpropyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
75560-80-4 |
|---|---|
Molekularformel |
C13H16F2 |
Molekulargewicht |
210.26 g/mol |
IUPAC-Name |
1-(1,1-difluoroprop-1-en-2-yl)-4-(2-methylpropyl)benzene |
InChI |
InChI=1S/C13H16F2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9H,8H2,1-3H3 |
InChI-Schlüssel |
JSVPKGWQHALWAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(=C(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


phosphane](/img/structure/B14445631.png)
silane](/img/structure/B14445632.png)
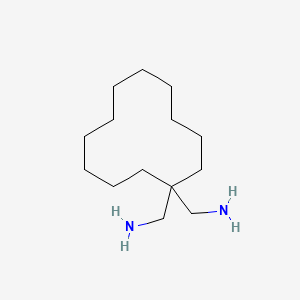
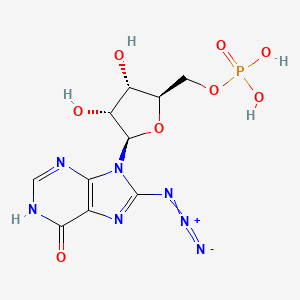
![4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate](/img/structure/B14445639.png)
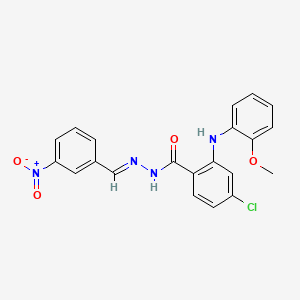
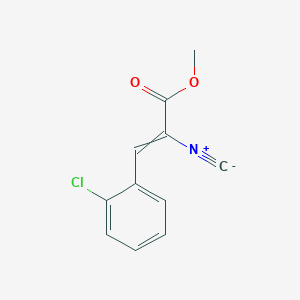
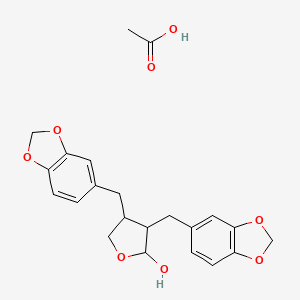
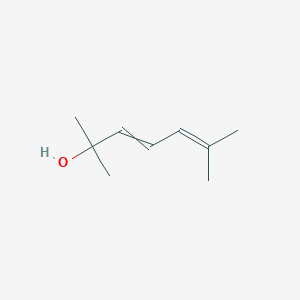
![5,5,5',5'-Tetramethyl[3,3'-bimorpholine]-2,2'-dione](/img/structure/B14445659.png)
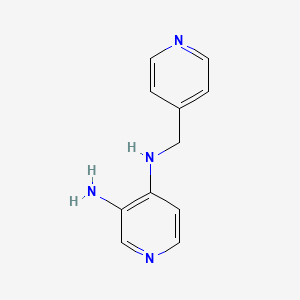
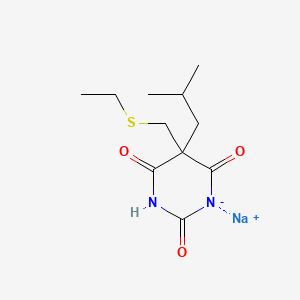
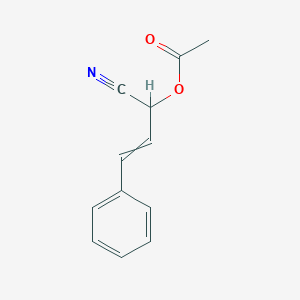
![3-[4-(Chloromethyl)phenyl]propan-1-ol](/img/structure/B14445695.png)
